molecular formula C17H15BrN2S B2841701 5-(4-bromophenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole CAS No. 1206991-07-2

5-(4-bromophenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole

Cat. No.: B2841701
CAS No.: 1206991-07-2
M. Wt: 359.29
InChI Key: HICJIHWTVKRZAM-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three key functional groups:

  • 4-Bromophenyl group at position 5: Enhances lipophilicity and may act as a pharmacophore in biological interactions.
  • Methylthio (-SCH3) at position 2: A sulfur-containing substituent that influences electronic properties and metabolic stability.
  • o-Tolyl group (2-methylphenyl) at position 1: Introduces steric hindrance and modulates solubility.

This compound’s structure is distinct from other imidazole derivatives due to the ortho-substituted tolyl group, which differentiates it from para-substituted analogs like those in and .

Properties

IUPAC Name

5-(4-bromophenyl)-1-(2-methylphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-12-5-3-4-6-15(12)20-16(11-19-17(20)21-2)13-7-9-14(18)10-8-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICJIHWTVKRZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-bromophenyl)-2-(methylthio)-1-(o-tolyl)-1H-imidazole is a member of the imidazole derivative family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H14BrN2SC_{16}H_{14}BrN_2S with a molecular weight of 345.26 g/mol. The presence of bromine, sulfur, and aromatic rings in its structure suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₄BrN₂S
Molecular Weight345.26 g/mol
CAS Number1105190-06-4

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Research indicates that compounds with imidazole rings exhibit significant antibacterial activity against various pathogenic microbes. For instance, studies have shown that related imidazole compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively investigated. A study highlighted that certain imidazole derivatives demonstrated notable antiproliferative effects against cancer cell lines such as HeLa and MDA-MB-231, suggesting that the bromophenyl substitution may enhance their efficacy . The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation synthesized various imidazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 20 to 100 µg/mL against tested bacterial strains .
  • Anticancer Evaluation : Another study evaluated the cytotoxic effects of imidazole derivatives on human fibroblast cells (HFF-1) and cancer cell lines. The findings revealed that while some derivatives exhibited high cell viability at lower concentrations, others showed significant cytotoxicity at higher doses, indicating a dose-dependent response .

The biological activity of imidazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Imidazoles may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that imidazole compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Cell Membrane Disruption : The hydrophobic nature of these compounds allows them to disrupt bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Compound Name Substituents Key Functional Groups Melting Point (°C) Pharmacological Notes Reference
Target Compound 5-(4-BrPh), 2-SCH3, 1-(o-tolyl) Br, SCH3, CH3 (ortho) N/A Steric effects from o-tolyl N/A
5-(4-BrPh)-1-(4-MePh)-1H-imidazole-2-thiol (CAS 89542-66-5) 5-(4-BrPh), 2-SH, 1-(p-tolyl) Br, SH, CH3 (para) N/A Higher solubility due to para-substitution
5-(5-Br-1H-indol-3-ylmethylene)-2-amino-1-methyl-1,5-dihydro-imidazol-4-one 5-Br-indole, 2-NH2 Br, NH2, indole N/A Anticancer potential via indole scaffold
2-(4-BrPh)-5-(4-FPh)-4-(quinolin-4-yl)-1H-imidazole-1-ol (5h) 2-BrPh, 5-FPh, 4-quinoline Br, F, quinoline 208–210 Dual halogenation enhances binding affinity
2-(4-(4-Me-5-(2-(4-BrPh)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)phenyl)-5(6)-Me-1H-benzimidazole (5d) Triazole, benzimidazole, BrPh Br, triazole, benzimidazole 259–260 Antimicrobial activity noted

Substituent Effects on Physicochemical and Pharmacological Properties

  • Halogenation : The 4-bromophenyl group is a common feature in analogs (e.g., ), enhancing lipophilicity and binding to hydrophobic pockets in biological targets.
  • Sulfur-containing groups :
    • Methylthio (-SCH3) : In the target compound, this group improves metabolic stability compared to thiol (-SH) analogs (e.g., ), which are prone to oxidation.
    • Thione (-S=) : Compounds like 4-(4-BrPh)-3-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thione (CAS 1105189-96-5) exhibit altered tautomerism, affecting reactivity .
  • Aryl Substitution: Ortho vs. However, it may improve selectivity by preventing off-target interactions. Fluorophenyl: Analogs with 4-fluorophenyl (e.g., ) show enhanced electronic effects, influencing π-π stacking interactions.

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